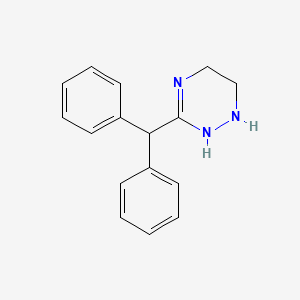
as-Triazine, 3-diphenylmethyl-1,4,5,6-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
as-Triazine, 3-diphenylmethyl-1,4,5,6-tetrahydro-: is a chemical compound with the molecular formula C16H17N3. It is a derivative of triazine, a class of nitrogen-containing heterocycles. This compound is known for its unique structure, which includes a triazine ring substituted with a diphenylmethyl group and a tetrahydro configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of as-Triazine, 3-diphenylmethyl-1,4,5,6-tetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diphenylmethylamine with cyanuric chloride in the presence of a base, followed by hydrogenation to achieve the tetrahydro configuration .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
as-Triazine, 3-diphenylmethyl-1,4,5,6-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can further modify the tetrahydro configuration.
Substitution: Substitution reactions can occur at the triazine ring or the diphenylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution can introduce various functional groups into the molecule .
Scientific Research Applications
as-Triazine, 3-diphenylmethyl-1,4,5,6-tetrahydro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of as-Triazine, 3-diphenylmethyl-1,4,5,6-tetrahydro- involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and receptors, modulating their activity. The diphenylmethyl group may enhance binding affinity and specificity. Pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Triazine: The parent compound with a simpler structure.
Diphenylmethylamine: A precursor used in the synthesis of as-Triazine, 3-diphenylmethyl-1,4,5,6-tetrahydro-.
Tetrahydrotriazine: A related compound with a similar tetrahydro configuration.
Uniqueness
as-Triazine, 3-diphenylmethyl-1,4,5,6-tetrahydro- is unique due to its specific substitution pattern and tetrahydro configuration, which confer distinct chemical and biological properties. Its combination of a triazine ring with a diphenylmethyl group makes it a versatile compound for various applications .
Properties
CAS No. |
21038-19-7 |
|---|---|
Molecular Formula |
C16H17N3 |
Molecular Weight |
251.33 g/mol |
IUPAC Name |
3-benzhydryl-1,2,5,6-tetrahydro-1,2,4-triazine |
InChI |
InChI=1S/C16H17N3/c1-3-7-13(8-4-1)15(14-9-5-2-6-10-14)16-17-11-12-18-19-16/h1-10,15,18H,11-12H2,(H,17,19) |
InChI Key |
IGKMVYTZFRGNPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(NN1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















